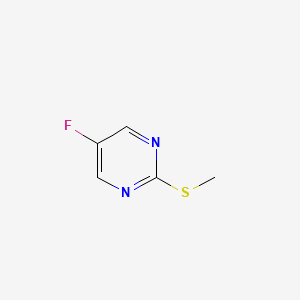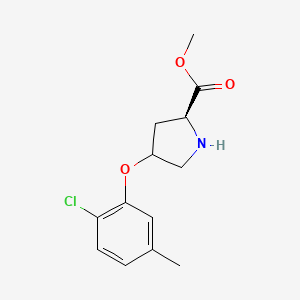
methyl (2S)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylate
Übersicht
Beschreibung
Methyl (2S)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylate, also known as MCPPC, is an organic compound that is used in various scientific experiments and research applications. MCPPC is a chiral compound, meaning that it has two non-superimposable mirror images, and is highly versatile in its applications. This compound is used in a variety of scientific research applications, such as synthesis, biochemistry, and pharmacology. MCPPC is also known for its ability to be used in various lab experiments, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
- A method for the synthesis of 5-methoxylated 3-pyrrolin-2-ones was developed, starting from N-substituted 4-methyl-2-pyrrolidinones with at least two chlorine atoms between the C(3) and C(6) carbons. The resulting compounds are useful for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Research into the synthesis of trans(±)6-phenoxyacetamido-1-methylene-3,3-dicarboxymethyl-1-carbapenam highlighted the use of pyrrolidine derivatives in creating new carbapenem antibiotics, showcasing the versatility of these compounds in drug development (Herdewijn et al., 1982).
Chemical Transformations and Mechanisms
- Studies on phosphine-catalyzed [4 + 2] annulation processes involving ethyl 2-methyl-2,3-butadienoate and N-tosylimines led to the synthesis of highly functionalized tetrahydropyridines, demonstrating the role of pyrrolidine derivatives in facilitating complex cycloaddition reactions (Zhu et al., 2003).
- The absolute structure of a chiral pyrrolidine derivative was determined, emphasizing its potential as an enantiopure coordination partner for cations, which is significant for the development of chiral resolution agents and asymmetric synthesis strategies (Wang & Englert, 2019).
Development of Antimicrobial Agents
- The synthesis and evaluation of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide for antimicrobial activities highlighted the exploration of pyrrolidine derivatives in search of new antimicrobial agents. Although the study reported no activities against tested organisms, it underscores the ongoing research efforts to harness these compounds in biomedical applications (Ovonramwen et al., 2021).
Eigenschaften
IUPAC Name |
methyl (2S)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-8-3-4-10(14)12(5-8)18-9-6-11(15-7-9)13(16)17-2/h3-5,9,11,15H,6-7H2,1-2H3/t9?,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXQWYXLBQNENO-UMJHXOGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)OC2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2S)-4-(2-chloro-5-methylphenoxy)pyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



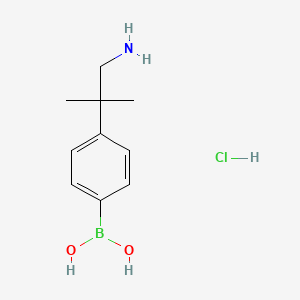
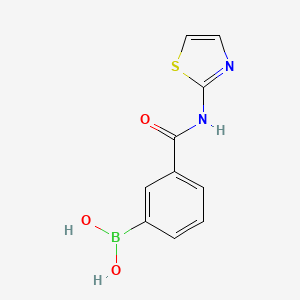
![2-mercapto-6-methyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1439242.png)
![1-(4-Bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439243.png)
![4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1439244.png)
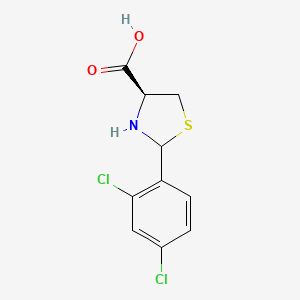
![3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1439246.png)
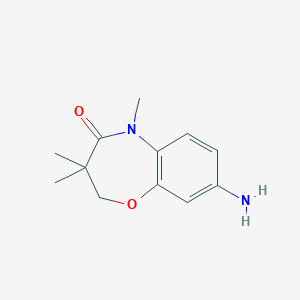
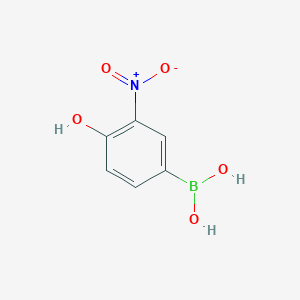
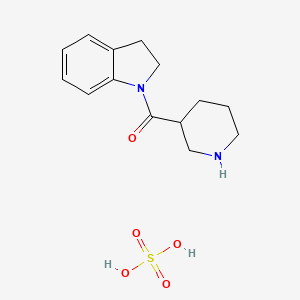
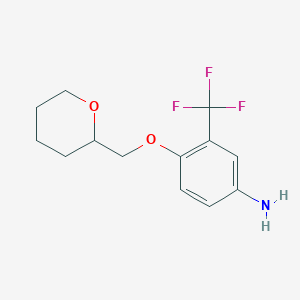
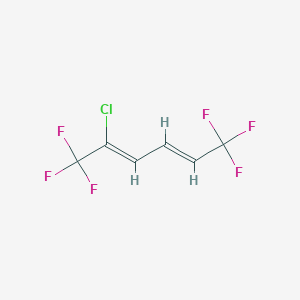
![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)
